molecular formula C12H20O5 B14351263 Diethyl 3-(2-oxopropyl)pentanedioate CAS No. 93044-01-0

Diethyl 3-(2-oxopropyl)pentanedioate

Cat. No.: B14351263
CAS No.: 93044-01-0
M. Wt: 244.28 g/mol
InChI Key: UUWZFYITTKWMJU-UHFFFAOYSA-N
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Description

Diethyl 3-(2-oxopropyl)pentanedioate is a diester derivative of pentanedioic acid (glutaric acid) with a 2-oxopropyl substituent at the third carbon position. Its structure comprises two ethyl ester groups and a ketone-bearing propyl side chain. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive carbonyl and ester functionalities .

Properties

CAS No.

93044-01-0

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 3-(2-oxopropyl)pentanedioate

InChI

InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3

InChI Key

UUWZFYITTKWMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME)

  • Structural Differences : Replaces the ethyl ester groups of Diethyl 3-(2-oxopropyl)pentanedioate with methyl esters and substitutes the 2-oxopropyl group with a 2-(ethylsulfonyl)propyl moiety.
  • Applications : DME is a metabolite of the herbicide clethodim. Regulatory bodies define residue limits for clethodim based on the sum of DME and its hydroxylated derivative (DME-OH) in crops .
  • Toxicity : DME and DME-OH are subject to threshold of toxicological concern (TTC) assessments, indicating lower acute toxicity compared to parent herbicides .

3-(2-oxopropyl)coronaridine

  • Structural Differences: A monoterpenoid indole alkaloid featuring a 2-oxopropyl group at the C-3 position of a complex iboga-type skeleton. Unlike this compound, it contains fused indole and cycloalkane rings .
  • Natural Source : Isolated from Ervatamia hainanensis (Apocynaceae family) .

6-methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil

  • Structural Differences: A uracil derivative with a 2-oxopropyl substituent. Unlike this compound, it features a heterocyclic thietane ring and a nitrogenous base .
  • Applications : Investigated for antiviral or anticancer properties, highlighting the versatility of 2-oxopropyl-containing compounds in diverse therapeutic contexts .

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